5-Fluoro-2-methylindole

概要

説明

5-Fluoro-2-methylindole is a chemical intermediate that can be used in the synthesis of other compounds . It is a versatile building block with many applications, such as being a useful intermediate for the synthesis of heterocyclic compounds .

Molecular Structure Analysis

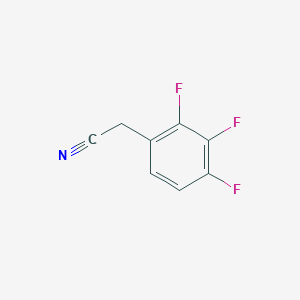

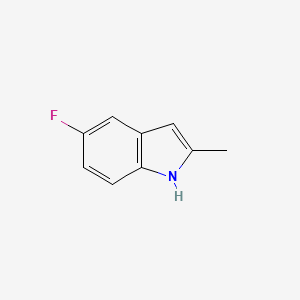

The molecular formula of 5-Fluoro-2-methylindole is C9H8FN . It has an average mass of 149.165 Da and a monoisotopic mass of 149.064072 Da .Physical And Chemical Properties Analysis

5-Fluoro-2-methylindole has a density of 1.2±0.1 g/cm3, a boiling point of 269.2±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 48.7±3.0 kJ/mol and a flash point of 116.6±21.8 °C . The compound has a molar refractivity of 43.3±0.3 cm3 .科学的研究の応用

Organic Synthesis

“5-Fluoro-2-methylindole” is a compound used in organic synthesis . It’s a part of the Thermo Scientific Chemicals product portfolio, which is known for its high-quality chemicals used in various research applications .

Antibiofilm and Antivirulence Properties

Indole and its derivatives, including “5-Fluoro-2-methylindole”, have been shown to interfere with the quorum sensing (QS) systems of a wide range of bacterial pathogens . QS is a system of stimulus and response correlated to population density. Many species of bacteria use quorum sensing to coordinate gene expression according to the density of their local population .

Inhibition of Biofilm Formation

“5-Fluoro-2-methylindole” has been found to inhibit biofilm formation in certain bacterial species . Biofilms are a collective of one or more types of microorganisms that can grow on many different surfaces .

Suppression of Prodigiosin Production

This compound has been found to suppress prodigiosin production . Prodigiosin is a red pigment produced by certain bacteria, including Serratia marcescens .

Inhibition of Motility

“5-Fluoro-2-methylindole” has been found to inhibit both swimming and swarming motility in certain bacterial species . These types of motility are important for the colonization and biofilm formation of bacteria .

Suppression of Virulence Factors

This compound has been found to suppress the secretion of virulence factors such as proteases and lipases . These are enzymes that can degrade host tissues and aid in the infection process .

作用機序

5-Fluoro-2-methylindole: (chemical formula: C₉H₈FN) is a heterocyclic nitrogen compoundThese activities suggest that it interacts with specific cellular components, potentially affecting multiple pathways .

Mode of Action:

The exact mode of action of 5-Fluoro-2-methylindole remains to be fully elucidated It likely interacts with cellular proteins, enzymes, or receptors, leading to downstream effects. For example, it may inhibit enzymes involved in cell growth or interfere with signaling pathways .

Biochemical Pathways:

5-Fluoro-2-methylindole affects various biological processes. These include antimicrobial, antitubercular, antifungal, and antioxidant activities. The compound’s impact on specific pathways requires further investigation .

Safety and Hazards

5-Fluoro-2-methylindole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

特性

IUPAC Name |

5-fluoro-2-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJIUISYYTFDATN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381091 | |

| Record name | 5-Fluoro-2-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

399-72-4 | |

| Record name | 5-Fluoro-2-methylindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=399-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 5-Fluoro-2-methylindole impact Serratia marcescens virulence?

A1: The research paper demonstrates that 5-Fluoro-2-methylindole acts as a quorum sensing inhibitor (QSI) in Serratia marcescens []. Quorum sensing (QS) is a cell-to-cell communication system bacteria use to coordinate gene expression based on population density. By interfering with QS, 5-Fluoro-2-methylindole disrupts the production of virulence factors in S. marcescens. The study specifically shows that 5-Fluoro-2-methylindole inhibits the production of prodigiosin, a pigment linked to virulence, and hinders biofilm formation, swimming motility, and swarming motility, all crucial for S. marcescens pathogenicity [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(Trifluoromethyl)thieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1303371.png)

![{3-[(Trifluoromethyl)sulfanyl]phenyl}methanamine](/img/structure/B1303377.png)